molecular formula C2H4O3 B118219 2-hydroxyacetic acid CAS No. 111389-68-5

2-hydroxyacetic acid

Cat. No.: B118219
CAS No.: 111389-68-5
M. Wt: 78.037 g/mol
InChI Key: AEMRFAOFKBGASW-ZDOIIHCHSA-N
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Description

2-hydroxyacetic acid is a chemical compound where the hydrogen atoms in glycolic acid are replaced by 13C isotopes . This isotopic labeling makes it a valuable tool in various scientific research fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Glycolic Acid-13C2 plays a significant role in biochemical reactions. It is an inhibitor of tyrosinase, an enzyme that catalyzes the production of melanin. By inhibiting tyrosinase, Glycolic Acid-13C2 suppresses melanin formation, leading to a lightening of skin color .

Cellular Effects

Glycolic Acid-13C2 has profound effects on various types of cells and cellular processes. It is primarily known for its exfoliating properties, helping to smooth skin texture, reduce the appearance of fine lines, and even out skin tone . It accelerates cell turnover, promoting the production of new skin cells and enhancing skin regeneration .

Molecular Mechanism

At the molecular level, Glycolic Acid-13C2 exerts its effects through several mechanisms. It breaks down the bonds between dead skin cells, enabling their removal more efficiently . This deep penetration makes Glycolic Acid-13C2 highly effective at exfoliating the skin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycolic Acid-13C2 change over time. Initial weeks of daily application result in improved skin texture and radiance due to its exfoliating effect . After a month of use, clogged pores, blackheads, and spots begin to disappear . Minor pigmentation flaws disappear after one to two months of use .

Dosage Effects in Animal Models

In animal models, the effects of Glycolic Acid-13C2 vary with different dosages. A study on hairless guinea pigs showed that once-daily dosing for 3 weeks resulted in approximately a 36-39% decrease in stratum corneum turnover time compared with the control lotion .

Metabolic Pathways

Glycolic Acid-13C2 is involved in several metabolic pathways. It is a key player in the regulation of glucose and lipid metabolism by influencing short-chain fatty acids (SCFAs) . SCFAs are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .

Transport and Distribution

Given its small molecular size and its ability to penetrate the skin deeply, it is likely that it can be transported and distributed efficiently within cells and tissues .

Subcellular Localization

Given its small size and its ability to penetrate the skin deeply, it is likely that it can reach various subcellular compartments

Preparation Methods

2-hydroxyacetic acid is synthesized using 13C isotope-labeled raw materials. The preparation involves replacing the hydrogen atoms in glycolic acid with 13C isotopes . This method ensures the compound’s stability and effectiveness for research purposes.

Chemical Reactions Analysis

2-hydroxyacetic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-hydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in metabolic studies to understand chemical pathways and reactions.

    Biology: It helps in studying cellular processes and metabolic pathways by tracking the movement and transformation of molecules.

    Medicine: It is used in drug development and pharmacokinetics to study the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used in the production of labeled compounds for various industrial applications .

Comparison with Similar Compounds

2-hydroxyacetic acid is unique due to its isotopic labeling, which makes it distinct from other similar compounds. Some similar compounds include:

These compounds share similarities in their use as tracers in scientific research but differ in their specific applications and isotopic compositions.

Properties

IUPAC Name

2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMRFAOFKBGASW-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440240
Record name Glycocide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.037 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111389-68-5
Record name Glycocide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 111389-68-5
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